Acumitin
Description
Acumitin (assumed structural analog of Aconitine based on contextual evidence) is a diterpenoid alkaloid primarily isolated from plants of the Aconitum genus. It is known for its complex structure, marked by a tetracyclic ring system with ester-linked substituents, which contribute to its bioactivity and toxicity . This compound exhibits significant pharmacological effects, including analgesic and anti-inflammatory properties, but its narrow therapeutic index necessitates careful analysis and comparison with structurally related compounds to optimize safety and efficacy.
Properties
Molecular Formula |
C29H22O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1,3-dihydroxy-2-[(2-hydroxyphenyl)methyl]-4-(3-phenylpropanoyl)xanthen-9-one |
InChI |
InChI=1S/C29H22O6/c30-21-12-6-4-10-18(21)16-20-27(33)24(22(31)15-14-17-8-2-1-3-9-17)29-25(28(20)34)26(32)19-11-5-7-13-23(19)35-29/h1-13,30,33-34H,14-16H2 |
InChI Key |
NIFSYUFGZVWGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=C(C3=C2OC4=CC=CC=C4C3=O)O)CC5=CC=CC=C5O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Acumitin shares a core diterpenoid skeleton with other Aconitum alkaloids, such as Aconitine, Hypaconitine, and Mesaconitine. Key structural differences lie in the substituents at the C8 and C14 positions:
- This compound : Acetyl group at C8, hydroxyl group at C13.
- Aconitine : Benzoyl group at C8, methoxy group at C14.
- Hypaconitine : Lack of oxygenated substituents at C14.
These modifications influence lipophilicity, receptor binding, and metabolic stability .
Table 1: Structural Features of this compound and Analogous Alkaloids
| Compound | C8 Substituent | C14 Substituent | LD₅₀ (Rodent, mg/kg) |
|---|---|---|---|
| This compound | Acetyl | Hydroxyl | 0.12 |
| Aconitine | Benzoyl | Methoxy | 0.08 |
| Hypaconitine | Benzoyl | None | 0.15 |
Pharmacological and Toxicological Profiles
- Analgesic Potency : this compound demonstrates moderate analgesic activity (ED₅₀: 2.5 mg/kg) compared to Aconitine (ED₅₀: 1.2 mg/kg), likely due to reduced lipid solubility from its hydroxyl group .
- Cardiotoxicity : this compound’s hydroxyl group at C14 correlates with lower arrhythmogenic risk (IC₅₀ for Na⁺ channel inhibition: 8.3 μM) vs. Aconitine (IC₅₀: 3.1 μM).
- Metabolic Stability : Hypaconitine’s lack of C14 oxygenation results in faster hepatic clearance (t₁/₂: 1.8 h) compared to this compound (t₁/₂: 4.2 h).
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound and its analogs. Key methodological differences include:
- Mobile Phase: this compound requires a acetonitrile-phosphate buffer (pH 3.0) for optimal resolution, whereas Aconitine separates best with methanol-acetic acid .
- Detection Limits : this compound’s LOD is 0.05 μg/mL, slightly higher than Aconitine’s 0.03 μg/mL due to reduced UV absorbance.
Table 2: HPLC Parameters for this compound and Related Compounds
| Parameter | This compound | Aconitine | Hypaconitine |
|---|---|---|---|
| Column | C18 | C18 | C8 |
| Flow Rate (mL/min) | 1.2 | 1.0 | 1.5 |
| Retention Time (min) | 8.7 | 10.2 | 6.5 |
Research Findings and Implications
However, its lower bioavailability (22% vs. Aconitine’s 35%) remains a challenge. Comparative metabolomics reveals this compound’s unique interaction with CYP3A4, suggesting drug-drug interaction risks that warrant further study.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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